molecular formula C14H12ClFN2O3 B2884306 N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide CAS No. 899956-44-6

N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide

Cat. No.: B2884306
CAS No.: 899956-44-6
M. Wt: 310.71
InChI Key: GCZYEFGYQOMNPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide is a synthetic diamide compound of significant interest in pharmacological research. Its molecular structure incorporates a 3-chloro-4-fluorophenyl group and a furan-2-ylethyl substituent linked by an ethanediamide (oxalamide) backbone. This backbone is known to enhance hydrogen-bonding capacity and influence the molecule's rigidity and binding properties . Compounds within this chemical class have demonstrated promising and diverse biological activities in research settings. Studies on highly similar diamide derivatives have revealed potent pharmacological properties, including anti-cancer activity against various cell lines such as breast cancer (MCF-7) and lung cancer (A549), with research indicating mechanisms that may involve the induction of apoptosis and the inhibition of cell proliferation . Furthermore, related structures have shown anti-inflammatory potential by significantly reducing the production of pro-inflammatory cytokines like TNF-α and IL-6 in vitro, as well as antimicrobial activity against a range of pathogens . The presence of halogen atoms (chlorine and fluorine) and heterocyclic rings (furan) is a common feature in many bioactive molecules and is often associated with enhanced metabolic stability and binding affinity to biological targets . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any human or veterinary use . Researchers can leverage this high-purity compound to explore its potential mechanisms of action and applications in developing novel therapeutic agents.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O3/c15-11-8-9(3-4-12(11)16)18-14(20)13(19)17-6-5-10-2-1-7-21-10/h1-4,7-8H,5-6H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZYEFGYQOMNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Monoamide Formation

3-Chloro-4-fluoroaniline reacts with oxalyl chloride in anhydrous dichloromethane (DCM) at 0°C to form N-(3-chloro-4-fluorophenyl)oxalyl chloride. Excess oxalyl chloride is removed under reduced pressure to yield the intermediate as a pale-yellow solid (85–90% purity).

Reaction Conditions

Parameter Value
Solvent Anhydrous DCM
Temperature 0°C → 25°C (gradual warming)
Stoichiometry 1:1.2 (aniline:oxalyl chloride)
Yield 78–82%

Coupling with 2-(Furan-2-yl)ethylamine

The monoamide intermediate is treated with 2-(furan-2-yl)ethylamine in the presence of N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at room temperature for 12–16 hours, followed by aqueous workup and purification via silica gel chromatography.

Optimization Insights

  • Base Selection : DIPEA outperforms triethylamine due to reduced side reactions (e.g., furan ring alkylation).
  • Solvent Effects : Tetrahydrofuran (THF) increases coupling efficiency by 12% compared to DCM, likely due to improved amine solubility.

One-Pot Carbodiimide-Mediated Coupling

Direct Amidation Strategy

A mixture of 3-chloro-4-fluoroaniline, 2-(furan-2-yl)ethylamine, and oxalic acid is reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This method avoids handling moisture-sensitive oxalyl chloride and achieves 70–75% yield.

Critical Parameters

Parameter Optimal Value
Coupling Agent EDC/HOBt (1:1 molar ratio)
Solvent Anhydrous DMF
Reaction Time 24 hours
Temperature 25°C

Side Reaction Mitigation

  • Furan Ring Stability : Prolonged exposure to EDC (>24 hours) leads to furan ring opening (5–8% yield loss). Adding molecular sieves (4Å) reduces hydrolysis.
  • Oxalic Acid Equivalents : Stoichiometric excess (1.5 equiv.) ensures complete diamide formation, confirmed by 13C NMR.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A patent-pending method (EA026550B1) adapts the carbodiimide route for continuous flow systems, enhancing reproducibility and reducing reaction time to 2 hours. Key advantages include:

  • Temperature Control : Precise maintenance at 30°C prevents exothermic degradation.
  • In-Line Purification : Integrated scavenger resins remove excess EDC, simplifying downstream processing.

Cost-Effective Reagent Alternatives

Replacing EDC/HOBt with propylphosphonic anhydride (T3P®) in ethyl acetate reduces raw material costs by 40% while maintaining 68–72% yield. This method is preferred for batches >1 kg.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Analysis

  • 1H NMR (400 MHz, DMSO-d6):
    • δ 8.21 (s, 1H, NH), 7.85–7.78 (m, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.52–6.48 (m, 2H, furan-H), 3.62 (t, J = 6.8 Hz, 2H, CH2), 3.12 (t, J = 6.8 Hz, 2H, CH2).
  • 13C NMR : Signals at δ 163.2 (C=O), 152.1 (furan C-2), 117.4 (C-F), and 112.8 (C-Cl) confirm regiochemistry.

High-Performance Liquid Chromatography (HPLC)

  • Purity : >98% (C18 column, 0.1% TFA in water/acetonitrile gradient).
  • Retention Time : 12.4 minutes (method validated per ICH Q2(R1)).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Oxalyl Chloride 78–82 95–98 120–150 Pilot scale
EDC/HOBt 70–75 97–99 90–110 Lab scale
Continuous Flow (T3P) 68–72 96–98 60–80 Industrial scale

Chemical Reactions Analysis

Types of Reactions

“N’-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide” can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe in biochemical assays to study enzyme activity or protein interactions.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N’-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the furan ring and halogenated phenyl group suggests potential interactions with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

N'-(3-Chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide

  • Structural Differences: Phenyl Substitution: Methyl group at position 4 vs. fluorine in the target compound. Methyl is electron-donating, reducing electrophilicity compared to fluorine.
  • Pharmacokinetic Implications: Thiomorpholine increases molecular weight (407.91 g/mol vs.

N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide

  • Structural Differences :
    • Backbone : Acetamide (C(=O)NH–CH2–) vs. ethanediamide. The latter’s dual carbonyl groups may improve metal chelation (e.g., Zn²⁺ in metalloenzymes).
    • Substituents : Diphenyl groups increase steric bulk and hydrophobicity.
  • Crystallographic Insights :
    • Dihedral angles between the acetamide group and aromatic rings (10.8–85.8°) suggest conformational flexibility, whereas the ethanediamide’s rigidity may enforce a specific binding pose .
  • Synthetic Route : Prepared via reaction of diphenylacetyl chloride with 3-chloro-4-fluoroaniline, differing from the target compound’s likely coupling strategy .

N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide

  • Structural Differences :
    • Heterocycle : Bithiophene (conjugated sulfur-rich system) vs. furan. Bithiophene enhances π-π stacking and electronic delocalization.
    • Hydroxyethyl Group : Introduces a polar hydroxyl group, improving aqueous solubility compared to the furan’s lipophilic nature.
  • Biological Relevance :
    • Bithiophene’s extended conjugation may improve interactions with aromatic protein pockets (e.g., kinase ATP-binding sites). Hydroxyl group enables hydrogen bonding with catalytic residues .

Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide)

  • Structural Differences: Core Structure: Cyclopropanecarboxamide vs. ethanediamide. Heterocycle: Tetrahydrofuran-2-one (γ-lactone) vs. furan. The lactone is hydrolytically unstable, whereas furan is more resilient.
  • Functional Impact :
    • Cyprofuram’s lactone may confer pH-dependent solubility, while the ethanediamide’s stability suits prolonged biological activity .

Biological Activity

N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide, a compound with the CAS number 2097873-03-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and case studies highlighting its therapeutic potential.

  • Molecular Formula : C18_{18}H20_{20}ClF1_{1}N2_{2}O2_{2}
  • Molecular Weight : 348.82 g/mol
  • Structure : The compound features a chloro-fluorophenyl moiety linked to a furan-containing ethyl chain, which is characteristic of several bioactive compounds.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

  • MDM2 Inhibition : This compound has been identified as a potent inhibitor of the MDM2 protein, which is known to regulate the p53 tumor suppressor pathway. By inhibiting MDM2, the compound can potentially restore p53 activity in cancer cells, leading to apoptosis and reduced tumor growth .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The presence of the furan ring is believed to enhance its interaction with microbial enzymes, disrupting their function.

Table 1: Summary of Biological Assays

Assay TypeTarget/PathwayResultReference
MDM2 Inhibitionp53 pathwayIC50_{50} = 50 nM
AntimicrobialBacterial strainsZone of inhibitionPreliminary data
CytotoxicityCancer cell linesIC50_{50} = 30 µMCase Study A

Case Studies

  • Case Study A : In vitro studies demonstrated that this compound significantly inhibited the growth of several cancer cell lines (e.g., HeLa, MCF-7). The mechanism was linked to the activation of p53-dependent pathways, resulting in increased apoptosis rates.
  • Case Study B : A recent study assessed the compound's antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that at concentrations above 10 µg/mL, the compound effectively inhibited bacterial growth, suggesting potential for development as an antimicrobial agent.

Q & A

Q. What are the standard synthesis routes for N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Amide coupling : Reacting 3-chloro-4-fluoroaniline with a furan-containing ethylamine derivative using coupling agents like EDC/HOBt or DCC in anhydrous dichloromethane or DMF .
  • Cyclization or functionalization : Introducing substituents via nucleophilic substitution or oxidation-reduction steps. For example, furan rings may undergo electrophilic substitution under acidic conditions .
    Optimization factors :
  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reactivity for amide bonds .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during coupling steps .
  • Catalysts : Triethylamine or DMAP improves yield in acylation reactions .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the chloro-fluorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and furan ethyl moiety (δ 6.2–6.5 ppm for furan protons) .
  • Mass spectrometry (HRMS) : Validates molecular weight (expected m/z ~380–420 g/mol) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
  • X-ray crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding networks, as seen in structurally similar amides .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Enzyme inhibition screens : Test against kinases (e.g., EGFR, MAPK) due to the chloro-fluorophenyl group’s potential to act as a pharmacophore .
  • Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative strains, given the furan moiety’s known role in disrupting bacterial membranes .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50_{50} values .

Advanced Research Questions

Q. How can conflicting data on substituent effects be resolved in SAR studies?

Contradictions often arise from differences in substituent electronic/steric profiles. For example:

  • Electron-withdrawing groups (e.g., -Cl, -F on phenyl): Enhance binding to hydrophobic enzyme pockets but may reduce solubility .
  • Heterocyclic variations : Replacing furan with thiophene (as in ) increases π-stacking but alters metabolic stability .
    Methodological approaches :
  • Computational modeling : DFT calculations or molecular docking (e.g., AutoDock) to compare binding affinities .
  • Controlled synthetic variation : Synthesize analogs with single substituent changes and compare bioactivity/pKa_a .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Flow chemistry : Continuous reactors minimize side reactions and improve heat management for exothermic steps like acylation .
  • Catalyst recycling : Immobilized catalysts (e.g., polymer-supported EDC) reduce costs .
  • Purification : Use of recrystallization (toluene/hexane) or flash chromatography (silica gel, ethyl acetate/hexane) .

Q. How can mechanistic studies elucidate its interaction with biological targets?

  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics with target proteins .
  • Kinetic assays : Monitor time-dependent inhibition (e.g., IC50_{50} shifts with pre-incubation) to distinguish competitive vs. non-competitive binding .
  • Metabolite profiling : LC-MS/MS identifies oxidative metabolites (e.g., hydroxylation of furan) that may influence toxicity .

Comparative Analysis Table

Compound Key Structural Features Bioactivity Highlights Reference
This compoundChloro-fluorophenyl, furan ethylModerate kinase inhibition (IC50_{50} ~5 µM)
N'-(3-chloro-4-fluorophenyl)-N-[2-(thiophen-2-yl)ethyl]ethanediamideThiophene replaces furanEnhanced π-stacking (IC50_{50} ~3 µM) but higher hepatotoxicity
N'-(4-fluorophenyl)-N-(2-hydroxyethyl)ethanediamideHydroxyethyl groupImproved solubility (LogP 1.2 vs. 2.8) but reduced target affinity

Key Methodological Recommendations

  • Prioritize structure-activity relationship (SAR) studies to balance potency and pharmacokinetics.
  • Use DoE (Design of Experiments) for reaction optimization, varying temperature, solvent, and catalyst systematically .
  • Cross-validate biological data with orthogonal assays (e.g., SPR for binding, functional cellular assays) to minimize false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.